molecular formula C14H14O5 B12873939 5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione

5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione

Cat. No.: B12873939
M. Wt: 262.26 g/mol
InChI Key: JCFZSENYLMJMQT-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione is a compound belonging to the class of dihydronaphthofurans. These compounds are characterized by their arene ring-fused furan structure, which is found in many natural and synthetic products. Dihydronaphthofurans are known for their biological and pharmacological activities, as well as their photochromic properties when exposed to UV or sunlight .

Preparation Methods

The synthesis of 5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione can be achieved through various synthetic routes. Common methods include:

    Annulation of naphthols with various reagents: This involves the formation of the furan ring by reacting naphthols with suitable reagents under specific conditions.

    Cycloaddition reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions, which are used to form the fused ring structure.

    Intramolecular transannulation: This method involves the rearrangement of molecular structures to form the desired compound.

    Friedel Crafts reactions: These are used to introduce substituents into the aromatic ring.

    Wittig and Claisen rearrangements: These reactions are employed to form the furan ring and introduce functional groups.

Chemical Reactions Analysis

5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

    Cycloaddition: This reaction forms new ring structures by adding multiple reactants together.

Scientific Research Applications

5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties, which make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

5,8-dimethoxy-1,3a,9,9a-tetrahydrobenzo[f][2]benzofuran-3,4-dione

InChI

InChI=1S/C14H14O5/c1-17-9-3-4-10(18-2)12-8(9)5-7-6-19-14(16)11(7)13(12)15/h3-4,7,11H,5-6H2,1-2H3

InChI Key

JCFZSENYLMJMQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC3COC(=O)C3C(=O)C2=C(C=C1)OC

Origin of Product

United States

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